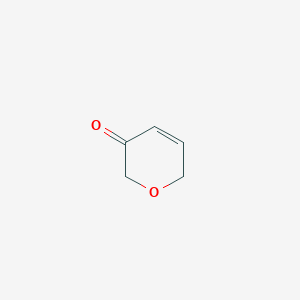

2H-吡喃-3(6H)-酮

概览

描述

2H-Pyran-3(6H)-one is a chemical compound that is part of the 2H-pyran-2-one family, which are known for their presence in nature and their use as building blocks in the synthesis of diverse heterocycles . These compounds have been recognized for their versatility as intermediates in organic synthesis, particularly since the 1960s . They exhibit a range of biological activities and photophysical properties, making them valuable in various fields of research .

Synthesis Analysis

The synthesis of 2H-pyran-3(6H)-one derivatives can be achieved through various methods. One approach involves the Vilsmeier-Haack reactions of enaminones, which lead to the formation of highly substituted pyridin-2(1H)-ones . Another method utilizes oxidative gold catalysis to synthesize polycyclic 2H-pyran-3(6H)-ones through a cascade cyclization process . Additionally, environmentally benign procedures have been developed for synthesizing pyrano[4,3-b]pyran derivatives using water as a reaction medium and employing reusable catalysts . A general one-pot synthesis method has also been described for creating 2H-pyran-2-ones and their fused analogs from 1,3-dicarbonyl compounds and N-acylglycines .

Molecular Structure Analysis

The molecular structure of 2H-pyran-3(6H)-one derivatives can vary significantly depending on the synthetic route and the substituents involved. For instance, the synthesis of 3H-1,8,9-trimethylthieno[3',2':6,7]naphtho[2,1-b]pyran-3-one involves a Newman-Kwart rearrangement, which is a key step in obtaining the desired photobiological agent . The structural diversity of these compounds is further expanded by the ability of 2H-pyran-2-ones to act as Michael acceptors, allowing for the introduction of various nucleophiles to generate new chemical entities .

Chemical Reactions Analysis

2H-Pyran-2-ones, including 2H-pyran-3(6H)-one, are known for their reactivity in various chemical reactions. They can participate in Diels-Alder cycloadditions, acting as either dienophiles or enophiles, and can undergo reactions with nucleophiles, leading to ring opening and the formation of different products . The photochemistry of these compounds has also been extensively studied, revealing their ability to undergo ring contraction, ring opening, or dimerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-pyran-3(6H)-one derivatives are influenced by their molecular structure and the substituents present. These properties are crucial for their application in the synthesis of various heterocycles and for their biological activity. For example, the synthesis of 6-hydroxy-2H-pyran-3(6H)-onyl-hexoses demonstrates the potential of these compounds as precursors for the synthesis of disaccharides . The multifaceted nature of 2H-pyran-2-ones as building blocks is highlighted by their ability to generate a vast molecular diversity when reacted with different nucleophiles .

科研应用

1. 合成多环结构

2H-吡喃-3(6H)-酮在合成复杂多环结构中发挥着重要作用。郑和张(2015年)展示了2H-吡喃-3(6H)-酮在氧化金催化中的应用,导致了双环和多环2H-吡喃-3(6H)-酮的形成。这个过程涉及级联环化和C-H插入,展示了它在从简单起始物质构建官能化多环系统中的实用性 (Zheng & Zhang, 2015)。

2. 有机合成中的反应性

这种化合物的反应性已经得到广泛研究,特别是在Diels-Alder环加成反应中,它可以同时作为双烯和双烯受体。Kvita和Fischer(1992年)强调了它在有机合成中的多功能性,包括能够进行各种环加成反应和与亲核试剂反应,使其成为多样有机化合物的有价值中间体 (Kvita & Fischer, 1992)。

3. 二糖合成的前体

2H-吡喃-3(6H)-酮已被用于合成二糖。Grynkiewicz和Zamojski(1978, 1979)使用它合成了6-羟基-2H-吡喃-3(6H)-酮基-己糖,作为各种二糖的潜在前体。这表明了它在碳水化合物化学和糖苷键形成中的作用 (Grynkiewicz & Zamojski, 1978) (Grynkiewicz & Zamojski, 1979)。

4. 合成芳香化合物的作用

Singh等人(2007年)描述了2H-吡喃-2-酮,包括2H-吡喃-3(6H)-酮,用于获得官能化芳香化合物的方法。他们开发了一种合成芳基化吡喃-2-酮和吡喃[3,4-c]吡喃-1,8-二酮的方法,表明了它在创建多样芳香和杂环化合物中的适用性 (Singh et al., 2007)。

5. 抗菌性能

Georgiadis,Couladouros和Delitheos(1992年)探讨了2H-吡喃-3(6H)-酮衍生物的抗菌性能。他们的研究表明,某些衍生物,特别是具有特定取代基的衍生物,对革兰氏阳性细菌表现出显著活性,突显了2H-吡喃-3(6H)-酮在开发抗菌剂中的潜力 (Georgiadis, Couladouros, & Delitheos, 1992)。

6. 光物理性质和光化学

由于其在各种条件下的多功能反应,2H-吡喃-2-酮,包括2H-吡喃-3(6H)-酮的光化学性质一直备受关注。20世纪70年代的研究强调了它在光物理应用中的潜力,展示了通过各种环加成进行的多样反应,如环收缩、环开放和二聚化。这突显了它在光化学研究和应用中的重要性 (Pratap & Ram, 2017)。

7. 生物有机化学中的应用

Suthar,Kumbhani和Bhatt(2021年)讨论了2H-吡喃和4H-吡喃,包括2H-吡喃-3(6H)-酮,在生物有机化学中的重要性。这些化合物展示了广泛的生物活性,使它们成为该领域的重要组成部分。他们的分析涵盖了吡喃类似物的最新进展和多样的生物活性,强调了该化合物在生物有机研究中的相关性 (Suthar, Kumbhani, & Bhatt, 2021)。

8. 对可再生过氧化物合成的贡献

Massa, Palombi, 和 Scettri (2001) 展示了在合成可再生过氧化物中使用 2H-吡喃-3(6H)-酮的方法。他们的方法突出了这种化合物在绿色化学中的作用,特别是在为不对称亚砜氧化反应创造环保的氧供体(Massa, Palombi, & Scettri, 2001)。

Safety And Hazards

2H-Pyran-3(6H)-one is highly flammable and can be ignited under almost all ambient temperature conditions . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires caused by this compound .

未来方向

The synthesis of 2H-Pyran-3(6H)-one via a cascade cyclization triggered by oxidative gold catalysis presents a rapid approach to the construction of functionalized polycyclic systems . This method allows for the creation of these systems from easily accessible bispropargyl ethers and with minimal structural prefunctionalization . This could potentially open up new avenues for the synthesis of other complex organic compounds .

性质

IUPAC Name |

2H-pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-5-2-1-3-7-4-5/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRYKNXDWXDXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405427 | |

| Record name | 2H-Pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Pyran-3(6H)-one | |

CAS RN |

98166-23-5 | |

| Record name | 2H-Pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dihydro-2H-pyran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

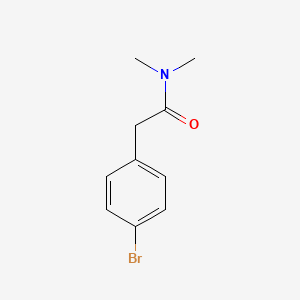

![dibenzo[c,e]oxepin-5(7H)-one](/img/structure/B1335364.png)